4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its pyrimidinyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the pyrimidinyl core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: The biological applications of this compound are vast, including its use as a building block for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound has shown promise in the treatment of various diseases. Its derivatives have been studied for their potential anti-inflammatory, anticancer, and antiviral properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid ethyl ester
4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester
4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid phenyl ester
Uniqueness: 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester stands out due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to its ethyl, methyl, and phenyl ester counterparts. This unique feature makes it particularly useful in certain chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 4-(5-cyano-2-phenylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-16(13-21)14-22-17(23-18)15-7-5-4-6-8-15/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWTUGPCYNJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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